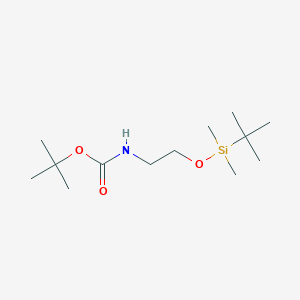

Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate

Description

BenchChem offers high-quality Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29NO3Si/c1-12(2,3)17-11(15)14-9-10-16-18(7,8)13(4,5)6/h9-10H2,1-8H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLZZERSZRZSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456315 | |

| Record name | TERT-BUTYL 2-(TERT-BUTYLDIMETHYLSILYLOXY)ETHYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203738-69-6 | |

| Record name | TERT-BUTYL 2-(TERT-BUTYLDIMETHYLSILYLOXY)ETHYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Whitepaper: Chemical Architecture and Methodological Synthesis of tert-Butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate

Executive Summary

In the landscape of modern synthetic organic chemistry and targeted protein degradation (TPD), the strategic use of bifunctional linkers with orthogonal protecting groups is paramount. tert-Butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate (CAS: 203738-69-6) represents a premier example of such a building block[1]. By masking the primary amine with a tert-butyloxycarbonyl (Boc) group and the primary alcohol with a tert-butyldimethylsilyl (TBS) ether, this molecule provides a highly controlled, chemoselective handle for constructing complex PROTAC (Proteolysis Targeting Chimera) linkers[2][3], peptide conjugates, and pharmaceutical intermediates. This technical guide elucidates the physicochemical properties, structural logic, and validated synthetic methodologies for this critical compound.

Chemical Identity and Physicochemical Profiling

Understanding the physical properties of tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate is essential for optimizing reaction conditions, purification strategies, and storage protocols. The compound is characterized by high lipophilicity due to the presence of two bulky tert-butyl-derived protecting groups, which significantly alters its solubility profile compared to the native ethanolamine precursor.

Table 1: Physicochemical Properties and Identifiers

| Property | Specification / Value |

| Chemical Name | tert-Butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate |

| Common Synonyms | N-Boc-O-TBS-ethanolamine; Boc-NH-CH₂-CH₂-OTBS |

| CAS Registry Number | 203738-69-6[1] |

| Molecular Formula | C₁₃H₂₉NO₃Si[1][3] |

| Molecular Weight | 275.46 g/mol [1][3] |

| SMILES | O=C(NCCO(C)C)(C)C)OC(C)(C)C[1] |

| Appearance | Colorless to light yellow viscous liquid/oil |

| Solubility | Soluble in DCM, EtOAc, THF, DMF, MeOH; Insoluble in H₂O |

| Storage Conditions | 2–8 °C, under an inert atmosphere (Argon/N₂)[1] |

Structural Logic: Orthogonal Protection Strategy

The core utility of N-Boc-O-TBS-ethanolamine lies in its orthogonality . In complex drug development, particularly in the synthesis of PROTACs[2], researchers must sequentially attach different ligands (e.g., an E3 ligase binder and a target protein binder) to either end of a linker.

The Boc group is highly sensitive to acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane) but completely stable to bases and nucleophiles[4]. Conversely, the TBS ether is stable to mild acids and bases but is highly labile in the presence of fluoride ions (e.g., Tetra-n-butylammonium fluoride, TBAF) due to the exceptionally strong silicon-fluorine bond (~582 kJ/mol). This allows chemists to selectively unmask either the amine or the alcohol without disturbing the other.

Figure 1: Orthogonal deprotection logic enabling selective functionalization of the amine or alcohol.

Self-Validating Experimental Protocol: Synthesis and Isolation

To ensure scientific integrity and reproducibility, the following protocol details the two-step synthesis of tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate from ethanolamine. The methodology is designed as a self-validating system , incorporating causality for reagent selection and in-line quality checks to prevent the propagation of failed reactions.

Step 1: Chemoselective N-Boc Protection of Ethanolamine

Objective: Selectively protect the primary amine over the primary alcohol[4]. Causality: Amines are significantly more nucleophilic than alcohols. By conducting the reaction at 0 °C and adding the Boc-anhydride slowly, the kinetic preference for N-acylation is maximized, suppressing the formation of the O-acylated or di-acylated byproducts. Triethylamine (Et₃N) is utilized as an acid scavenger and to ensure the amine remains in its reactive, unprotonated state.

-

Setup: In an oven-dried round-bottom flask purged with Argon, dissolve ethanolamine (1.0 equiv, e.g., 50 mmol) and Et₃N (1.2 equiv) in anhydrous dichloromethane (DCM, 100 mL)[4].

-

Addition: Cool the solution to 0 °C using an ice-water bath. Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) in DCM (20 mL) and add dropwise over 30 minutes via an addition funnel.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

In-Line Validation (TLC): Spot the reaction on a silica TLC plate alongside starting ethanolamine. Elute with 5% MeOH in DCM.

-

Validation Check: Spray with Ninhydrin stain and heat. The starting ethanolamine will appear as a dark purple spot (free primary amine). The successful formation of N-Boc-ethanolamine (intermediate) will not stain with Ninhydrin, but will be visible under KMnO₄ stain as a yellow spot on a purple background.

-

-

Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL), followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl 2-hydroxyethylcarbamate as a viscous oil[4][5].

Step 2: O-TBS Protection of N-Boc-Ethanolamine

Objective: Silylate the remaining free hydroxyl group to yield the final target compound. Causality: Imidazole is selected over standard amine bases (like Et₃N) because it acts as a highly efficient nucleophilic catalyst . It reacts with TBSCl to form a highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate, which rapidly transfers the bulky TBS group to the alcohol[6]. N,N-Dimethylformamide (DMF) or DCM can be used as the solvent; DMF accelerates the reaction due to its high dielectric constant, stabilizing the charged imidazolium transition state.

-

Setup: Dissolve the crude N-Boc-ethanolamine (1.0 equiv) and Imidazole (2.5 equiv) in anhydrous DMF (or DCM) under Argon[6].

-

Addition: Cool to 0 °C. Add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise.

-

Reaction: Stir at room temperature for 12–16 hours.

-

In-Line Validation (TLC): Elute with 20% EtOAc in Hexanes.

-

Validation Check: The starting material (N-Boc-ethanolamine) is highly polar and will remain near the baseline (R_f ~ 0.1). The product, now masked by two highly lipophilic tert-butyl groups, will migrate rapidly (R_f ~ 0.7) and stain with KMnO₄. The complete disappearance of the baseline spot validates reaction completion.

-

-

Workup: Quench the reaction with water. Extract with Diethyl Ether or EtOAc (3 × 50 mL). Wash the combined organic layers extensively with water (3 × 50 mL) to remove DMF and imidazole salts, followed by brine. Dry over MgSO₄, filter, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, 5% to 10% EtOAc in Hexanes) to yield pure tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate.

Figure 2: Two-step synthetic workflow for tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate.

Analytical Characterization Standards

To verify the structural integrity of the synthesized 203738-69-6 compound, high-resolution analytical methods must be employed:

-

¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a large singlet at ~0.06 ppm (6H, Si(CH₃)₂) and a singlet at ~0.89 ppm (9H, Si-C(CH₃)₃) confirming the TBS group. A singlet at ~1.44 ppm (9H, O-C(CH₃)₃) confirms the Boc group. The methylene protons appear as multiplets around 3.20 ppm (CH₂-N) and 3.65 ppm (CH₂-O).

-

Mass Spectrometry (ESI-MS): The exact mass is 275.19 Da. In positive ion mode, expect to observe the sodium adduct[M+Na]⁺ at m/z 298.2. A common fragmentation pattern includes the loss of the Boc group (-100 Da, loss of isobutylene and CO₂), yielding a fragment at m/z 176.1 [M-Boc+H]⁺.

Sources

- 1. 203738-69-6|tert-Butyl 2-(tert-butyldimethylsilyloxy) ethylcarbamate|BLD Pharm [bldpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS:203738-69-6, 2-(叔丁基二甲基硅烷氧基)乙基氨基甲酸叔丁酯-毕得医药 [bidepharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US8618290B2 - HSP90 inhibitors - Google Patents [patents.google.com]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

In-Depth Technical Guide: Exact Mass, Molecular Weight, and Synthetic Utility of tert-Butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate

As drug development pivots toward increasingly complex modalities—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the demand for highly specific, orthogonally protected bifunctional linkers has surged. tert-Butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate (commonly referred to as N-Boc-O-TBS-ethanolamine) stands out as a premier building block in this domain.

This whitepaper provides an authoritative, expert-level analysis of this compound, detailing its physicochemical properties, the critical distinction between its exact mass and molecular weight, and a self-validating protocol for its synthesis.

Physicochemical Profiling: Exact Mass vs. Molecular Weight

In high-precision synthetic chemistry, distinguishing between molecular weight (average mass) and exact mass (monoisotopic mass) is not merely an academic exercise; it is a fundamental requirement for analytical validation.

-

Molecular Weight (275.46 g/mol ): This value is calculated using the standard atomic weights of the elements, which account for the natural isotopic distribution on Earth. It is the metric used for macroscopic stoichiometric calculations (e.g., determining the mass of reagents required for a 10 mmol scale-up)[1].

-

Exact Mass (275.19168 Da): This value is calculated using the mass of the most abundant, stable isotope of each element (e.g., 12 C = 12.0000, 1 H = 1.0078, 16 O = 15.9949, 28 Si = 27.9769). In High-Resolution Mass Spectrometry (HRMS), the instrument's resolution is sufficient to separate isotopologues, making the exact monoisotopic mass the critical target for confirming molecular identity without ambiguity[2].

Quantitative Data Summary

Data aggregated from authoritative chemical suppliers such as and confirms the following parameters[1][3]:

| Parameter | Value | Application / Significance |

| Chemical Name | tert-Butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate | Standard IUPAC nomenclature |

| CAS Registry Number | 203738-69-6 | Unique identifier for procurement[1] |

| Molecular Formula | C 13 H 29 NO 3 Si | Defines elemental composition |

| Molecular Weight | 275.46 g/mol | Used for macroscopic stoichiometric calculations[1] |

| Exact Mass (Monoisotopic) | 275.19168 Da | Critical target for HRMS validation[2] |

| Theoretical [M+H] + | 276.1989 Da | Primary ESI+ mass spectrometry adduct |

| Theoretical [M+Na] + | 298.1814 Da | Secondary ESI+ mass spectrometry adduct |

Structural Anatomy & The Power of Orthogonality

The strategic value of N-Boc-O-TBS-ethanolamine lies in its orthogonal protection scheme . The molecule features an ethanolamine core where the primary amine is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, and the primary alcohol is protected by a fluoride-labile tert-butyldimethylsilyl (TBS) ether.

This orthogonality allows synthetic chemists to selectively unmask either the amine or the hydroxyl group without disturbing the other, enabling directional, step-by-step chain elongation in complex molecule synthesis.

Orthogonal deprotection pathways of N-Boc-O-TBS-ethanolamine yielding reactive intermediates.

Standardized Synthetic Protocol

To ensure high yields and absolute purity, the synthesis of N-Boc-O-TBS-ethanolamine must follow a strict, self-validating protocol. The synthesis proceeds in two distinct stages: N-Boc protection followed by O-TBS protection.

Step-by-step synthetic workflow for N-Boc-O-TBS-ethanolamine.

Stage 1: Synthesis of tert-Butyl (2-hydroxyethyl)carbamate (N-Boc-ethanolamine)

Reference standard for this transformation is documented by [4].

-

Initiation: Dissolve ethanolamine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc 2 O, 1.05 eq) in DCM dropwise over 30 minutes.

-

Causality Insight: The primary amine is significantly more nucleophilic than the primary alcohol. Dropwise addition at 0 °C prevents exothermic runaway and kinetically favors mono-N-protection, suppressing the formation of the N,O-di-Boc side product.

-

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Workup & Validation (Self-Validating Check): Wash the organic layer with saturated aqueous NaHCO 3 , followed by brine. Dry over anhydrous Na 2 SO 4 , filter, and concentrate.

-

Validation: Monitor via Thin Layer Chromatography (TLC). Because Boc-protected amines lack free N-H protons required for ninhydrin staining, use phosphomolybdic acid (PMA) or potassium permanganate (KMnO 4 ) to visualize the product spot.

-

Stage 2: Silylation to N-Boc-O-TBS-ethanolamine

High-purity reagents for this step are typically sourced from providers like [5].

-

Initiation: Dissolve the crude N-Boc-ethanolamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Catalyst Addition: Add imidazole (2.0 eq) and stir until fully dissolved.

-

Causality Insight: Imidazole serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct (preventing premature Boc cleavage) and functions as a nucleophilic catalyst by forming a highly reactive N-silyl imidazole intermediate that accelerates alcohol silylation.

-

-

Reagent Addition: Add tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq) in portions at 0 °C.

-

Propagation: Stir the mixture at room temperature for 12 hours.

-

Workup: Quench with water to hydrolyze unreacted TBSCl. Extract with ethyl acetate (EtOAc). Wash the organic layer extensively with water (3x) to remove the DMF solvent, followed by a final brine wash. Dry, filter, and concentrate under reduced pressure.

Analytical Characterization & Mass Spectrometry Insights

To validate the final product, rely on High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI+).

Expert Insight on Fragmentation: When analyzing N-Boc-O-TBS-ethanolamine via LC-MS, you should observe the theoretical [M+H] + peak at 276.1989 Da . However, Boc-protected amines are notoriously prone to in-source fragmentation during ESI. The molecule frequently loses the Boc group entirely via the expulsion of isobutylene (56.06 Da) and carbon dioxide (44.01 Da)—a combined neutral loss of ~100 Da.

Therefore, a highly characteristic diagnostic peak will appear at 176.1465 Da . This corresponds to the [M+H] + of the fully intact O-TBS-ethanolamine fragment. Observing both the 276.19 Da parent ion and the 176.14 Da fragment ion provides an absolute, self-validating confirmation of the compound's structural integrity.

References

-

PubChemLite (via Uni.lu Database). "C13H29NO3Si Monoisotopic mass".[Link]

Sources

- 1. 203738-69-6|tert-Butyl 2-(tert-butyldimethylsilyloxy) ethylcarbamate|BLD Pharm [bldpharm.com]

- 2. PubChemLite - Si - Explore [pubchemlite.lcsb.uni.lu]

- 3. guidechem.com [guidechem.com]

- 4. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

In-Depth Technical Guide: Solubility Profile of tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate in Organic Solvents

Executive Summary

Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate is a pivotal bifunctional molecule in modern organic synthesis, prized for its orthogonal Boc and TBDMS protecting groups. The efficiency of its application in multi-step synthetic routes is fundamentally dependent on its solubility characteristics. This technical guide provides a comprehensive analysis of its solubility profile across a curated range of organic solvents. We present quantitative data derived from the universally accepted isothermal saturation method and interpret these findings through the lens of fundamental physicochemical principles. The methodologies, data, and underlying scientific rationale are detailed to provide researchers, process chemists, and drug development professionals with an actionable resource for solvent selection, reaction optimization, and purification strategy development.

The Molecular Architecture: A Foundation for Solubility Behavior

A molecule's solubility is not an arbitrary property; it is a direct consequence of its structure. The structure of tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate is a study in controlled duality, featuring both significant nonpolar and localized polar regions.

-

Dominant Nonpolar Character: The molecule is sterically dominated by two bulky, lipophilic groups: the tert-butyl moiety of the carbamate and the tert-butyldimethylsilyl (TBDMS) group of the ether. These groups create a large, nonpolar surface area, which strongly dictates its interaction with solvent environments.

-

Localized Polar Functionality: The carbamate linkage (-NH-C(=O)O-) introduces polarity. It possesses a hydrogen bond donor (the N-H proton) and two hydrogen bond acceptor sites (the carbonyl oxygen and the ether oxygen). This localized polarity is key to its solubility in more polar solvents.

This amphiphilic nature predicts a nuanced solubility profile: strong affinity for solvents that can accommodate its large nonpolar bulk, yet with sufficient interaction potential for moderately polar media. The "like dissolves like" principle suggests that solvents with a balance of nonpolar and polar characteristics will be most effective.[1]

Experimental Design: The Isothermal Saturation Protocol

To ensure the highest degree of accuracy and reproducibility, the solubility data presented herein were determined using the isothermal saturation method.[2][3][4][5] This gravimetric technique is considered a gold standard for its direct and unambiguous measurement of solute mass in a saturated solution.[6]

Self-Validating Protocol

The trustworthiness of this protocol is ensured by its core principle: achieving a true thermodynamic equilibrium. By agitating an excess of the solid solute with the solvent for an extended period (24 hours), we ensure the solvent is saturated and can dissolve no more solid at that specific temperature. The continued presence of undissolved solid at the end of the equilibration period serves as an internal validation that saturation has been achieved and maintained.[4]

Step-by-Step Methodology

-

Preparation: To each 4 mL glass vial, an excess amount (~100-200 mg) of crystalline tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate was added.

-

Solvent Addition: A precise volume (2.0 mL) of the test solvent was added to each vial.

-

Equilibration: The vials were hermetically sealed and placed in an orbital shaker bath maintained at a constant temperature of 25 °C ± 0.1 °C. The samples were agitated for 24 hours to ensure the system reached thermodynamic equilibrium.

-

Phase Separation: Post-equilibration, the vials were left stationary for 2 hours to allow for the sedimentation of undissolved solid.

-

Sampling: A 1.0 mL aliquot of the clear supernatant was carefully withdrawn using a syringe fitted with a 0.22 µm PTFE filter to prevent the transfer of any particulate matter.

-

Gravimetric Analysis: The filtered aliquot was dispensed into a pre-weighed, tared vial. The solvent was then removed under reduced pressure at a temperature not exceeding 40 °C until a constant weight was achieved.

-

Calculation: The final weight of the vial containing the dried solute was recorded. The mass of the dissolved solid was determined by subtraction, and the solubility was calculated in mg/mL.

Experimental Workflow Visualization

Caption: Workflow for the Isothermal Saturation Method.

Results: Quantitative Solubility Profile

The solubility of tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate was determined in ten common organic solvents, selected to represent a wide spectrum of polarities and chemical functionalities.

| Solvent | Polarity Class | Dielectric Constant (20°C) | Solubility at 25°C (mg/mL) | USP Classification |

| Heptane | Nonpolar | 1.9 | 8 | Slightly Soluble |

| Toluene | Nonpolar Aromatic | 2.4 | >450 | Very Soluble |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | >500 | Very Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | >500 | Very Soluble |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | >400 | Very Soluble |

| Acetone | Polar Aprotic | 20.7 | >500 | Very Soluble |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 380 | Freely Soluble |

| Isopropanol (IPA) | Polar Protic | 19.9 | 125 | Soluble |

| Ethanol (EtOH) | Polar Protic | 24.5 | 95 | Soluble |

| Methanol (MeOH) | Polar Protic | 32.7 | 45 | Sparingly Soluble |

Discussion: Correlating Structure to Solubility

The quantitative data provides a clear picture of the compound's behavior, which can be rationalized by examining the intermolecular forces at play between the solute and each solvent.

-

Exceptional Solubility in Polar Aprotic Solvents: The compound is very soluble to freely soluble in DCM, THF, EtOAc, Acetone, and ACN. This is the most important finding. The large, nonpolar TBDMS and tert-butyl groups are readily solvated by the nonpolar regions of these solvents through London dispersion forces. Simultaneously, the polar carbamate core is effectively solvated by the dipole-dipole interactions of these aprotic solvents without the energetic penalty of disrupting a strong hydrogen-bonding network.

-

High Solubility in Toluene: The aromatic ring of toluene interacts favorably with the bulky, nonpolar groups via van der Waals forces, leading to excellent solubility.

-

Systematic Decrease in Solubility in Alcohols: A clear trend is observed in the polar protic solvents: IPA > Ethanol > Methanol. While these solvents can act as hydrogen bond donors to the carbamate, the primary energetic cost comes from disrupting the solvent's own extensive hydrogen-bonding network to create a cavity for the large, nonpolar part of the solute. As the alkyl chain of the alcohol shortens and its polarity increases (from IPA to MeOH), the solvent's hydrogen-bonding network becomes stronger and more ordered, making the energetic penalty for accommodating the nonpolar solute greater, thus reducing solubility.

-

Limited Solubility in Heptane: The low solubility in heptane, a purely nonpolar solvent, demonstrates that while the solute is predominantly lipophilic, the polar carbamate group requires a solvent with at least some polar character to overcome the crystal lattice energy of the solid.

Logical Framework for Solubility

Caption: Relationship between molecular features and solubility.

Conclusion and Practical Recommendations

The solubility of tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate is dominated by its large nonpolar framework, resulting in excellent solubility (>400 mg/mL) in common polar aprotic solvents such as Dichloromethane, THF, Acetone, and Ethyl Acetate . These should be considered the primary solvents for conducting reactions. Acetonitrile and Toluene also serve as effective solvents. For purification via crystallization, a solvent/anti-solvent system could be highly effective; for instance, dissolving the compound in a minimal amount of a high-solubility solvent like DCM or Ethyl Acetate, followed by the gradual addition of a low-solubility anti-solvent like Heptane or Methanol, could yield highly pure crystalline material. This empirically-derived data provides a robust foundation for the rational design of efficient, scalable, and reproducible synthetic and purification processes involving this versatile chemical building block.

References

-

Scribd (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

Chemistry LibreTexts (2023). Solubility of Organic Compounds. [Link]

-

Prasad, K., & Kumar, S. (2002). Solubility Measurement Using Differential Scanning Calorimetry. Industrial & Engineering Chemistry Research, 41(19), 4911–4915. [Link]

-

University of Texas at Dallas (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Canterbury (2023). Solubility of Organic Compounds. [Link]

-

Persson, A. M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Nguyen, T. L. T., et al. (2019). Figure: a) Isothermal method (detecting composition of a saturated solution at a given temperature). ResearchGate. [Link]

-

Organic Chemistry Portal (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

-

Pharma Guideline (n.d.). Determination of Solubility by Gravimetric Method. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Dual Orthogonal Protection in N-Boc-O-TBS-ethanolamine Derivatives

Executive Summary

In the landscape of complex organic synthesis, particularly in pharmaceutical and materials science, the ability to selectively mask and unmask reactive functional groups is paramount. This technical guide provides a comprehensive examination of the dual orthogonal protection strategy employed for ethanolamine derivatives, specifically focusing on the N-tert-butyloxycarbonyl (Boc) and O-tert-butyldimethylsilyl (TBS) protecting groups. We will delve into the mechanistic underpinnings of each protecting group, the principles of orthogonality that govern their selective removal, and provide field-proven protocols for their application and cleavage. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Imperative of Orthogonal Protection

Multi-step organic synthesis often requires the sequential modification of different parts of a molecule. A significant challenge arises when a reagent intended for one functional group can also react with another. To circumvent this, chemists employ "protecting groups" to temporarily mask the reactivity of a specific functional group.[1] The true power of this strategy is realized through orthogonal protection , a concept where two or more distinct protecting groups can be removed under specific and mutually exclusive conditions.[2][3][4] This allows for the selective deprotection of one functional group while others remain shielded.[2]

The N-Boc-O-TBS-ethanolamine scaffold is a classic example of this principle. The amine is protected as a carbamate (Boc), and the alcohol is protected as a silyl ether (TBS). The Boc group is labile to acid, while the TBS group is susceptible to fluoride ions, providing two distinct chemical handles for selective manipulation.[5][6] This orthogonality is crucial in the synthesis of complex molecules where precise control over the reaction sequence is necessary.[2][7]

The N-Boc Protecting Group: An Acid-Labile Shield for Amines

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry.[8][9] Its popularity stems from its ease of introduction, stability to a broad range of non-acidic reagents, and mild acidic cleavage conditions.[9][10]

Mechanism of Boc Protection

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[9] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[11][12] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide.[9][12] While the reaction can proceed without a base, the addition of a mild base like triethylamine can accelerate the process.[5]

Caption: Boc protection of an amine using (Boc)₂O.

Mechanism of Boc Deprotection

The removal of the Boc group is achieved under acidic conditions, most commonly with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][13] The mechanism involves the initial protonation of the carbamate's carbonyl oxygen.[8][14] This protonation facilitates the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[13] The carbamic acid is unstable and readily decomposes to release the free amine and carbon dioxide gas.[13][14] The rate of deprotection can exhibit a second-order dependence on the acid concentration.[15]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The O-TBS Protecting Group: A Fluoride-Labile Shield for Alcohols

The tert-butyldimethylsilyl (TBS) group is a robust and versatile protecting group for alcohols.[16] Its stability is attributed to the steric bulk of the substituents on the silicon atom, which hinders nucleophilic attack.[17]

Mechanism of TBS Protection

The protection of an alcohol as a TBS ether is typically accomplished by reacting the alcohol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base, such as imidazole or triethylamine.[16][18] The reaction proceeds via a nucleophilic substitution at the silicon atom.[19][20] The alcohol attacks the electrophilic silicon of TBSCl, leading to the displacement of the chloride ion.[18] A base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.[19][20] For sterically hindered alcohols, the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) can be used.[6][21]

Caption: TBS protection of an alcohol using TBSCl and a base.

Mechanism of TBS Deprotection

The cleavage of TBS ethers is most commonly achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[6] The high affinity of silicon for fluoride drives the reaction, due to the formation of a very strong Si-F bond.[6] The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate siliconate intermediate.[1][6] This intermediate then collapses, releasing the deprotected alcohol.[1][6] While stable to many basic conditions, TBS ethers can be cleaved under forcing basic conditions or with acid, although the latter is generally less selective if a Boc group is present.[6][22] The steric environment around the silyl ether significantly influences its lability.[23][24][25][26]

Caption: Fluoride-mediated deprotection of a TBS-protected alcohol.

The Dual Orthogonal System in N-Boc-O-TBS-Ethanolamine

The combination of the N-Boc and O-TBS protecting groups on an ethanolamine backbone creates a powerful synthetic intermediate. The distinct cleavage conditions for each group allow for the selective unmasking of either the amine or the alcohol functionality, enabling a wide range of subsequent transformations.

Caption: Orthogonal deprotection of N-Boc-O-TBS-Ethanolamine.

Selective Deprotection of the N-Boc Group

To selectively deprotect the amine, the N-Boc-O-TBS-ethanolamine derivative is treated with an acid. The TBS ether is generally stable to the acidic conditions required for Boc removal, especially when milder acidic conditions are employed.[5]

Selective Deprotection of the O-TBS Group

Conversely, to selectively deprotect the alcohol, a fluoride source is used. The Boc-protected amine is stable to fluoride ions, allowing for the exclusive cleavage of the silyl ether.[6]

Experimental Protocols

The following protocols are provided as a general guide. Optimization may be necessary depending on the specific substrate and scale of the reaction.

Protocol 1: Synthesis of N-Boc-O-TBS-Ethanolamine

This two-step, one-pot procedure provides an efficient route to the dual-protected ethanolamine.

Materials:

-

Ethanolamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethanolamine (1.0 eq) in anhydrous DCM.

-

Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

-

Add a solution of (Boc)₂O (1.05 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the N-Boc protection is complete, cool the reaction mixture back to 0 °C.

-

Add TBSCl (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Selective N-Boc Deprotection

Materials:

-

N-Boc-O-TBS-Ethanolamine

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM)

-

Toluene (for co-evaporation)

Procedure:

-

Dissolve the N-Boc-O-TBS-ethanolamine (1.0 eq) in anhydrous DCM.

-

Add TFA (5-10 eq) or 4M HCl in dioxane (4-5 eq) at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Co-evaporate the residue with toluene (3 times) to ensure complete removal of residual acid. The resulting amine salt can often be used directly in the next step.[13]

Protocol 3: Selective O-TBS Deprotection

Materials:

-

N-Boc-O-TBS-Ethanolamine

-

Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc-O-TBS-ethanolamine (1.0 eq) in anhydrous THF.

-

Add TBAF solution (1.1 eq) dropwise at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with EtOAc.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary

| Protection/Deprotection | Reagents | Key Parameters | Typical Yield |

| N-Boc Protection | (Boc)₂O, Et₃N | 0 °C to RT, 2-4 h | >95% |

| O-TBS Protection | TBSCl, Et₃N | 0 °C to RT, overnight | >90% |

| N-Boc Deprotection | TFA or 4M HCl in dioxane | 0 °C to RT, 1-3 h | >95% |

| O-TBS Deprotection | TBAF in THF | RT, 2-4 h | >90% |

Conclusion

The dual orthogonal protection of ethanolamine with N-Boc and O-TBS groups represents a robust and highly versatile strategy in modern organic synthesis. A thorough understanding of the distinct mechanisms governing the application and cleavage of these protecting groups is essential for their successful implementation. The acid-lability of the Boc group and the fluoride-lability of the TBS group provide the necessary orthogonality for selective deprotection, enabling the synthesis of complex molecules with a high degree of control. The protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists in both academic and industrial research settings.

References

-

Total Synthesis. (2024, January 19). TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Fiveable. (2025, August 15). Fluoride-Mediated Deprotection Definition. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

-

YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. [Link]

-

YouTube. (2024, July 17). TBS Protecting Group Addition With TBSOTf | Organic Chemistry. [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

ACS Publications. (2010, November 10). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

-

Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. [Link]

-

Fiveable. (2025, August 15). Orthogonal Protection Definition. [Link]

-

Morsch, L. (n.d.). 17.8 Protection of Alcohols. In Organic Chemistry. [Link]

-

Applied Chemical Engineering. (n.d.). Selective deprotection of strategy for TBS ether under mild condition. [Link]

-

PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

-

OpenStax. (2023, September 20). 17.8 Protection of Alcohols. In Organic Chemistry. [Link]

-

Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers?. [Link]

-

ResearchGate. (n.d.). shows the cleavage conditions for the Boc group | Download Table. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

-

ResearchGate. (n.d.). A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol | Request PDF. [Link]

-

Organic Chemistry Portal. (n.d.). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. [Link]

-

PMC. (2025, November 7). Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. [Link]

-

PubMed. (2025, November 8). Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. [Link]

-

Organic Chemistry Portal. (n.d.). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl37H20-NaI System in Acetonitrile*. [Link]

-

ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF. [Link]

-

PubMed. (n.d.). Orthogonal ligation strategies for peptide and protein. [Link]

-

Wikipedia. (n.d.). Protecting group. [Link]

-

ResearchGate. (2025, November 7). (PDF) Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. [Link]

-

Wordpress. (2026, March 10). BOC Deprotection. [Link]

-

Applied Chemical Engineering. (n.d.). Selective Deprotection of Strategy for TBS Ether Under Mild Condi- tion. [Link]

-

LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. fiveable.me [fiveable.me]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 19. orgosolver.com [orgosolver.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

- 22. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Strategic Deployment of Orthogonally Protected Ethanolamine Building Blocks in Modern Organic Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Ethanolamine, a bifunctional molecule containing both a primary amine and a primary hydroxyl group, represents a fundamental and versatile building block in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Its inherent reactivity at two distinct sites, however, necessitates a sophisticated and strategic approach to its incorporation into complex molecular architectures. This guide provides an in-depth technical overview of orthogonally protected ethanolamine derivatives, offering field-proven insights into their selection, synthesis, and application.

The Imperative of Orthogonal Protection

In multistep organic synthesis, the ability to selectively unmask one functional group while others remain protected is paramount.[1][2] This principle, known as orthogonal protection, allows for the precise and sequential modification of a molecule, preventing unwanted side reactions and ensuring the efficient construction of the target compound.[1][2] For a molecule like ethanolamine, where the amine and hydroxyl groups possess similar reactivities towards many reagents, an orthogonal protection strategy is not just advantageous, it is often essential.[3][4]

The core concept relies on employing protecting groups from different "classes," each susceptible to cleavage by a distinct mechanism.[4] For instance, an acid-labile group can be removed in the presence of a base-labile or hydrogenation-sensitive group. This allows for a programmed sequence of reactions, where each functional handle of the ethanolamine unit can be addressed independently.

Charting the Orthogonal Landscape: A Guide to Protecting Group Selection

The successful application of an orthogonally protected ethanolamine building block hinges on the judicious choice of the protecting group pair. The ideal pair should offer high-yielding protection and deprotection steps under mild conditions that do not compromise the integrity of the rest of the molecule.[5]

Amine Protecting Groups: The Carbamate Family

Carbamates are the most widely employed protecting groups for the amino functionality of ethanolamine, offering a balance of stability and selective lability.

| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability Profile |

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA, HCl)[6][7][] | Stable to base, hydrogenolysis, and mild acid.[6][7][] |

| Benzyloxycarbonyl | Cbz | Catalytic hydrogenolysis (H₂/Pd-C); strong acids (HBr/AcOH).[7][9] | Stable to mild acid and base.[7] |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild bases (e.g., 20% piperidine in DMF).[7][9][10][11] | Stable to acids and hydrogenolysis.[7][10][11] |

The Boc group is a workhorse in organic synthesis due to its ease of introduction and its clean, acid-mediated removal.[6][7] The Fmoc group, with its pronounced base lability, provides a crucial orthogonal partner to acid-labile groups like Boc and tert-butyl ethers.[][10][11] The Cbz group offers a third dimension of orthogonality, being selectively cleaved by hydrogenolysis.[7]

Hydroxyl Protecting Groups: Ethers and Silyl Ethers

The protection of the hydroxyl group is typically achieved by converting it into an ether or a silyl ether, which are generally stable across a wide range of reaction conditions.

| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability Profile |

| tert-Butyldimethylsilyl | TBDMS | Fluoride sources (e.g., TBAF, HF-Py); acids.[12][13] | Stable to base and a wide range of non-acidic/non-fluoride conditions.[12][14] |

| Benzyl | Bn | Catalytic hydrogenolysis (H₂/Pd-C); strong oxidizing agents.[13][15] | Stable to a wide range of acidic and basic conditions.[13][15] |

| Acetyl | Ac | Base (e.g., K₂CO₃/MeOH); acid.[13] | Less stable than ethers; useful for temporary protection.[13] |

TBDMS and other silyl ethers are particularly valuable for their tunable stability and their removal under conditions that leave many other functional groups untouched.[12][14] The benzyl ether is exceptionally robust and its removal by hydrogenolysis is orthogonal to most acid- and base-labile groups.[15]

Synergistic Pairings: Designing the Synthetic Strategy

The power of this methodology lies in the combination of these protecting groups. A common and highly effective orthogonal pairing is the N-Boc/O-TBDMS protected ethanolamine. This combination allows for the selective deprotection of either the amine or the hydroxyl group, opening up diverse synthetic pathways.

Caption: Orthogonal deprotection strategy for N-Boc, O-TBDMS ethanolamine.

This diagram illustrates how a single, orthogonally protected building block can serve as a divergent precursor to two different classes of compounds through the selective and sequential removal of the protecting groups.

Field-Proven Methodologies: Key Experimental Protocols

The following protocols are representative of standard procedures for the protection and deprotection of ethanolamine, providing a foundation for laboratory application.

Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)ethanolamine (N-Boc-ethanolamine)

This procedure describes the chemoselective N-protection of ethanolamine, leaving the hydroxyl group free for subsequent functionalization.

Step-by-Step Methodology:

-

Dissolve ethanolamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) portion-wise to the stirred solution.

-

If using an aqueous system, add a base such as sodium bicarbonate (NaHCO₃) to maintain a basic pH.[7] In an anhydrous system, a tertiary amine base like triethylamine (Et₃N) can be used.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup. If in DCM, wash with dilute acid (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography on silica gel if necessary.

Protocol 2: Selective Deprotection of the Boc Group in the Presence of a Benzyl Ether

This protocol demonstrates the orthogonal removal of an N-Boc group while an O-Bn group remains intact, a common scenario in complex syntheses.[16]

Step-by-Step Methodology:

-

Dissolve the N-Boc, O-Bn protected ethanolamine derivative (1.0 eq) in a minimal amount of dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA, 10-20 eq), typically as a 25-50% solution in DCM.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Co-evaporate with a solvent like toluene to ensure complete removal of residual acid.

-

The resulting product is typically the TFA salt of the free amine, which can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to obtain the free amine.

Applications in Drug Development and Beyond

Orthogonally protected ethanolamines are indispensable in various areas of chemical synthesis. In peptide chemistry, they serve as building blocks for creating non-natural amino acids or for conjugating peptides to other molecules.[3][17][18] In the synthesis of small molecule drugs, they provide a scaffold for introducing pharmacophoric elements with precise control over stereochemistry and functionality.[19][20] For example, the synthesis of N-monoalkylated ethanolamine derivatives, which are important intermediates for local anesthetics, can be challenging due to competing N,N-dialkylation.[19][20] Starting with N-Boc-ethanolamine circumvents this issue, allowing for selective functionalization of the hydroxyl group, followed by N-alkylation and subsequent Boc deprotection.[19]

Caption: Workflow for synthesizing mono-N-alkylated ethanolamine derivatives.

Conclusion

The strategic use of orthogonally protected ethanolamine building blocks is a testament to the elegance and power of protecting group chemistry in modern organic synthesis. By enabling the selective and sequential manipulation of its two reactive centers, these reagents provide chemists with a versatile and powerful tool for the construction of complex molecules. A thorough understanding of the principles of orthogonality and the specific characteristics of different protecting groups is crucial for any researcher, scientist, or drug development professional aiming to efficiently and effectively synthesize novel chemical entities.

References

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. [Link]

-

Gomara, M. J., & Haro, I. (Year). Protecting Groups in Peptide Synthesis. ResearchGate. [Link]

- A Kind of Preparation Method of N- benzyl ethyl alcohol amine.

-

Protecting group. Wikipedia. [Link]

-

Al-Zoubi, R. M., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]

-

Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. [Link]

-

A Highly Efficient Azide-Based Protecting Group for Amines and Alcohols. Organic Letters. [Link]

-

Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

-

Gilon, C., et al. (2001). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. PubMed. [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

-

Hydroxyl Protecting Groups In Multi-Step Syntheses. ZM Silane Limited. [Link]

-

Albericio, F., & Isidro-Llobet, A. (Year). Amino Acid-Protecting Groups. SciSpace. [Link]

-

Orthogonal Protection Definition. Fiveable. [Link]

-

Orthogonal synthesis of a versatile building block for dual functionalization of targeting vectors. ResearchGate. [Link]

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI. [Link]

-

Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. ChemRxiv. [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medium. [Link]

-

Synthesis of Orthogonally Protected Muramic Acid Building Blocks for Solid Phase Peptide Synthesis. Semantic Scholar. [Link]

-

Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

-

PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. [Link]

-

Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar. [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. Protheragen. [Link]

- Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

-

A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. [Link]

-

Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Watec Laboratories. [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC. [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. total-synthesis.com [total-synthesis.com]

- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. zmsilane.com [zmsilane.com]

- 15. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 16. researchgate.net [researchgate.net]

- 17. Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. chemrxiv.org [chemrxiv.org]

Synthesis of tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate: An Application Note and Protocol

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate. This bifunctionally protected ethanolamine derivative is a valuable building block in organic synthesis, particularly in the construction of complex molecules in pharmaceutical and materials science research. The synthetic strategy involves a two-step, one-pot procedure commencing with the selective N-protection of 2-aminoethanol using di-tert-butyl dicarbonate (Boc₂O), followed by the O-silylation of the resulting carbamate with tert-butyldimethylsilyl chloride (TBDMSCl). This guide elucidates the underlying chemical principles, provides a detailed experimental procedure, and outlines methods for purification and characterization of the final product.

Introduction

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] The target molecule, tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate, incorporates two of the most widely utilized protecting groups in modern organic chemistry: the tert-butoxycarbonyl (Boc) group for the amine and the tert-butyldimethylsilyl (TBDMS) group for the alcohol.[2][3][4]

The Boc group offers robust protection for amines against a wide array of non-acidic reagents and conditions, yet it can be readily cleaved under mild acidic conditions.[2][5][6] Similarly, the TBDMS group provides excellent stability for hydroxyl moieties under various reaction conditions but can be selectively removed using fluoride ion sources or acidic media.[7][8] The orthogonal nature of these two protecting groups allows for their selective removal, making the title compound a versatile intermediate for further synthetic manipulations.

This protocol details a highly efficient and scalable synthesis that leverages the differential nucleophilicity of the amine and hydroxyl groups of 2-aminoethanol to achieve selective protection in a sequential, one-pot process.

Reaction Scheme and Mechanism

The synthesis proceeds in two sequential steps:

-

N-Boc Protection: The more nucleophilic amine group of 2-aminoethanol selectively attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. This reaction is typically carried out under basic conditions or can even proceed under catalyst-free conditions in suitable solvent systems.[2][5] The reaction proceeds via a nucleophilic acyl substitution, where the amine displaces a tert-butoxycarbonyl group, which then decomposes into carbon dioxide and tert-butanol.[5]

-

O-Silylation: Following the complete protection of the amine, the hydroxyl group of the intermediate, tert-butyl (2-hydroxyethyl)carbamate, is protected using tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is facilitated by a base, such as triethylamine or imidazole, which serves to neutralize the HCl generated during the reaction and can also act as a catalyst.[9][10] The mechanism involves the nucleophilic attack of the alcohol oxygen on the silicon atom of TBDMSCl, with the concurrent departure of the chloride leaving group.[10]

Experimental Protocol

This protocol is designed for the synthesis of tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Aminoethanol | 61.08 | 10.0 | 0.61 g (0.62 mL) |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 10.5 | 2.29 g |

| Dichloromethane (DCM), anhydrous | 84.93 | - | 50 mL |

| Triethylamine (TEA) | 101.19 | 12.0 | 1.21 g (1.67 mL) |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 11.0 | 1.66 g |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | 20 mL |

| Brine (saturated aqueous NaCl) | - | - | 20 mL |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | ~5 g |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Part 1: N-Boc Protection of 2-Aminoethanol

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoethanol (0.61 g, 10.0 mmol) and dissolve it in anhydrous dichloromethane (25 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (2.29 g, 10.5 mmol) in anhydrous dichloromethane (15 mL).

-

Slowly add the Boc₂O solution to the stirred 2-aminoethanol solution over a period of 15-20 minutes using a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-aminoethanol) is no longer visible.

Part 2: O-Silylation of tert-Butyl (2-hydroxyethyl)carbamate

-

Once the N-Boc protection is complete, cool the reaction mixture back down to 0 °C in an ice-water bath.

-

Add triethylamine (1.67 mL, 12.0 mmol) to the reaction mixture.

-

In a separate beaker, dissolve tert-butyldimethylsilyl chloride (1.66 g, 11.0 mmol) in anhydrous dichloromethane (10 mL).

-

Slowly add the TBDMSCl solution to the reaction mixture over a period of 15-20 minutes using a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours (overnight).[11]

-

Monitor the reaction progress by TLC until the intermediate (tert-butyl (2-hydroxyethyl)carbamate) is consumed.

Work-up and Purification

-

Upon completion of the reaction, quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate as a colorless oil.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate.

Caption: One-pot synthesis workflow for tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate.

Safety and Handling

-

2-Aminoethanol: Corrosive and harmful if swallowed or inhaled. Handle in a fume hood.

-

Di-tert-butyl dicarbonate: Irritant. Avoid contact with skin and eyes.

-

Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated area.

-

Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor.

-

tert-Butyldimethylsilyl chloride: Corrosive and reacts with moisture. Handle under anhydrous conditions.

Characterization Data

The identity and purity of the synthesized tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete N-Boc protection | Insufficient reaction time or degraded Boc₂O. | Allow the reaction to stir for a longer period. Use fresh Boc₂O. |

| Incomplete O-silylation | Moisture in the reaction or degraded TBDMSCl. | Ensure all glassware and solvents are anhydrous. Use fresh TBDMSCl. |

| Low yield | Loss of product during work-up or purification. | Perform extractions carefully. Optimize column chromatography conditions. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate. The one-pot, two-step procedure is efficient and scalable, making this valuable synthetic intermediate readily accessible for researchers in various fields of chemical science. The strategic use of orthogonal protecting groups in this molecule allows for selective deprotection and further functionalization, highlighting its utility in complex molecule synthesis.

References

-

Harmand, T. J., Murar, C. E., Takano, H., & Bode, J. W. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses, 95, 142-156. [Link]

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Organic Letters, 8(15), 3259–3262. [Link]

-

ResearchGate. (n.d.). N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions in the Presence of β-Cyclodextrin. [Link]

-

Scribd. (n.d.). Amine Protection With Boc. [Link]

-

Organic Chemistry Portal. (n.d.). TBS Protection - Common Conditions. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

-

Master Organic Chemistry. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). [Link]

-

Total Synthesis. (2024, January 19). TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTNG INFORMATION. [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Reddit. (2023, February 8). Selective protection of alcohol over amine. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. tert-Butyldimethylsilyl Chloride: 3 Powerful Protection Uses [ketonepharma.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 10. orgosolver.com [orgosolver.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

How to use tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate as a PROTAC linker

Application Note: Strategic Utilization of tert-Butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate in PROTAC Linker Synthesis

Executive Overview

The development of Proteolysis Targeting Chimeras (PROTACs) requires precise spatial orientation between the recruited E3 ubiquitin ligase and the targeted Protein of Interest (POI). The linker connecting these two domains is a critical determinant of ternary complex stability, cellular permeability, and degradation efficacy[1]. tert-Butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate (commonly referred to as Boc-NH-CH₂-CH₂-O-TBS) is a highly specialized, orthogonally protected ethanolamine derivative. It serves as a foundational building block for synthesizing ultra-short (PEG1-like or alkyl) linkers. This guide details the mechanistic rationale, divergent synthetic workflows, and self-validating protocols for incorporating this bifunctional molecule into PROTAC libraries.

The Strategic Role of Orthogonal Protection

PROTAC assembly is inherently complex due to the need to conjugate two distinct, highly functionalized ligands. Attempting to couple a bifunctional linker without protecting groups inevitably leads to uncontrolled polymerization or undesired homodimers.

The Boc-NH-CH₂-CH₂-O-TBS building block solves this through orthogonal protection —a strategy where two protecting groups can be removed under completely different, non-intersecting chemical conditions[2]:

-

Boc (tert-Butoxycarbonyl) Group: Masks the primary amine. It is highly stable to nucleophiles, bases, and fluoride ions, but rapidly cleaves under acidic conditions (e.g., TFA or HCl)[3].

-

TBS (tert-Butyldimethylsilyl) Group: Masks the primary hydroxyl. It is stable under mild anhydrous acids and basic coupling conditions but is selectively cleaved by fluoride ions (e.g., TBAF) due to the extreme thermodynamic stability of the resulting Si–F bond[4].

This orthogonality grants medicinal chemists full autonomy to dictate the directionality of the synthesis. You can choose an Amine-First or Hydroxyl-First assembly route depending on the steric hindrance and chemical stability of your specific POI and E3 ligands.

Physicochemical Profile & Specifications

Table 1 summarizes the core quantitative data and physical properties of the building block to guide solvent selection and stoichiometric calculations.

| Property | Specification / Value |

| Chemical Name | tert-Butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate |

| CAS Number | 203738-69-6 |

| Molecular Formula | C₁₃H₂₉NO₃Si |

| Molecular Weight | 275.46 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | Highly soluble in DCM, THF, DMF, and DMSO |

| Storage Conditions | -20°C (Pure form, inert atmosphere) |

Divergent Synthesis Workflows

The decision to proceed via Route A (Hydroxyl-First) or Route B (Amine-First) depends on the functional handles available on your E3 and POI ligands. The logical relationship of these pathways is visualized below.

Figure 1: Divergent orthogonal synthesis workflows for PROTAC assembly using Boc-NH-CH2-CH2-O-TBS.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. Do not proceed to subsequent coupling steps without confirming the analytical checkpoints.

Protocol 1: Amine-First Route (Boc Deprotection & Amide Coupling)

This route is preferred when your first ligand (e.g., a Cereblon or VHL recruiter) possesses a free carboxylic acid that requires amide coupling[5].

Step 1.1: Selective Boc Cleavage Causality: Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which eliminates to isobutylene) and CO₂, irreversibly exposing the primary amine. The TBS ether remains intact because the reaction is kept strictly anhydrous, preventing acid-catalyzed hydrolysis of the silyl ether[4].

-

Dissolve Boc-NH-CH₂-CH₂-O-TBS (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

-

Cool the reaction flask to 0°C under an inert argon atmosphere.

-

Dropwise, add TFA to achieve a final ratio of 20-30% TFA in DCM (v/v)[5].

-

Remove the ice bath and stir at room temperature for 1–2 hours.

-

Validation Checkpoint: Perform LC-MS. The starting material peak (m/z 276.5 [M+H]⁺) must completely disappear, replaced by the free amine peak (m/z 176.3 [M+H]⁺). On TLC, the new spot will stain deep purple with Ninhydrin.

-

Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

Step 1.2: Amide Coupling to E3/POI Ligand

-

Dissolve the crude NH₂-CH₂-CH₂-O-TBS TFA salt (1.0 eq) and the carboxylic acid-functionalized ligand (1.05 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) followed by DIPEA (3.0 eq) to neutralize the TFA salt and drive the coupling[5].

-

Stir at room temperature for 16 hours. Monitor via LC-MS for the formation of the desired intermediate.

Protocol 2: Hydroxyl-First Route (TBS Deprotection & Activation)

This route is optimal when the first ligand requires alkylation (e.g., via a phenol group) or when utilizing a Mitsunobu reaction.

Step 2.1: Selective TBS Cleavage Causality: Tetrabutylammonium fluoride (TBAF) provides a highly nucleophilic fluoride source. Fluoride attacks the silicon atom, breaking the O–Si bond to form a stable Si–F byproduct, liberating the free alcohol. The Boc group is completely blind to fluoride and remains 100% intact[4].

-

Dissolve Boc-NH-CH₂-CH₂-O-TBS (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

-

Cool to 0°C. Slowly add TBAF (1.0 M in THF, 1.1 eq).

-

Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Validation Checkpoint: Perform LC-MS. Look for the shift from m/z 276.5[M+H]⁺ to m/z 162.2 [M+H]⁺ (Boc-NH-CH₂-CH₂-OH). TLC (stained with Phosphomolybdic acid, PMA) should show a lower Rf spot compared to the starting material.

-

Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Step 2.2: Hydroxyl Activation (Mesylation)

-

Dissolve the resulting Boc-NH-CH₂-CH₂-OH (1.0 eq) in anhydrous DCM at 0°C.

-

Add Triethylamine (Et₃N, 2.0 eq) followed dropwise by Methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir for 1 hour at 0°C. The resulting mesylate can now be subjected to SN2 displacement by an amine or phenol functionalized POI/E3 ligand.

Quantitative Data Summary: Deprotection Parameters

Table 2 summarizes the critical parameters for the orthogonal deprotection steps to ensure high fidelity and prevent cross-cleavage.

| Strategy | Target Group | Reagent System | Equivalents | Temp | Time | Analytical Marker (LC-MS) |

| Hydroxyl-First | TBS | TBAF in THF | 1.1 - 1.2 eq | 0°C to RT | 1-2 h | [M+H]⁺ 162.2 (Boc-NH-CH₂-CH₂-OH) |

| Amine-First | Boc | 20-30% TFA in DCM | Excess (Solvent) | RT | 1-2 h | [M+H]⁺ 176.3 (NH₂-CH₂-CH₂-O-TBS) |

Troubleshooting & Optimization

-

Premature Boc Cleavage during TBS Removal: If the TBAF reagent is old or has absorbed significant moisture, it can become slightly acidic, leading to partial Boc deprotection. Always use fresh, anhydrous TBAF solutions.

-

Incomplete TFA Removal: Residual TFA from the Boc deprotection step will protonate the amine, severely hindering the subsequent HATU coupling[5]. Ensure rigorous co-evaporation with toluene and use an excess of DIPEA (at least 3.0 equivalents) in the coupling step to maintain a basic environment.

-

Steric Hindrance in Coupling: The two-carbon chain is highly compact. If the HATU coupling stalls, consider switching to a more reactive coupling agent like COMU, or gently heating the reaction to 40°C.

References

-

A comprehensive review of emerging approaches in machine learning for de novo PROTAC design Source: RSC Publishing URL:[Link]

-

Protective Groups - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

-

Protecting Groups in Organic Synthesis - Ready Lab Source: UT Southwestern URL:[Link]

Sources

- 1. A comprehensive review of emerging approaches in machine learning for de novo PROTAC design - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00177J [pubs.rsc.org]

- 2. Protective Groups [organic-chemistry.org]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Selective TBS Deprotection of tert-Butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate Using TBAF

Executive Summary & Rationale